3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-10(3-5-12-8-10)6-9-2-1-4-11-7-9/h1-2,4,7,12-13H,3,5-6,8H2 |
InChI Key |
KJDBMWLBQHLWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CN=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the reaction of pyridine-3-carbaldehyde with a suitable pyrrolidine precursor under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The pyridin-3-ylmethyl group in the target compound likely enhances water solubility compared to lipophilic substituents like trifluoromethyl or methoxyphenyl.
- pKa : Pyridine’s basicity (pKa ~2.5 for pyridin-3-ol ) and the hydroxyl group (pKa ~9–10) create a zwitterionic structure at physiological pH, influencing membrane permeability.
- Thermal Stability : Trifluoromethyl and difluoromethyl analogs exhibit higher thermal stability due to strong C-F bonds .
Research Findings and Implications
- Substituent Effects : The pyridin-3-ylmethyl group offers a balance between solubility and binding affinity, whereas bulkier substituents (e.g., trifluoromethyl) improve target selectivity but reduce solubility.
- Synthetic Flexibility : Modular synthesis routes (e.g., coupling pyridine acids with pyrrolidine alcohols) allow rapid diversification for structure-activity relationship (SAR) studies .
- Therapeutic Potential: The target compound’s structural features align with antiviral and CNS drug scaffolds, warranting further in vitro and in vivo profiling.
Biological Activity
3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological potential, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a pyridine moiety and a hydroxyl group. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
Research indicates that this compound interacts with various biological targets, including:
- Enzymes : Preliminary studies suggest that it inhibits enzymes involved in inflammatory processes.
- Receptors : Molecular docking studies have shown effective binding to receptors associated with pain signaling pathways, indicating potential analgesic properties.
Pharmacological Potential
The compound has demonstrated several promising biological activities:
- Anti-inflammatory : It has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions related to inflammation.
- Analgesic : Its ability to interact with pain receptors suggests it may be useful in pain management therapies.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies have revealed:
- Enzyme Inhibition : The compound effectively inhibits specific enzymes related to inflammatory processes.
- Binding Affinity : Molecular docking studies indicate strong binding affinities to pain-related receptors, supporting its analgesic properties.
Case Studies
Several studies have highlighted the efficacy of similar compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, pyrrolo[3,4-b]pyridin derivatives exhibited significant activity against breast carcinoma models .
- Antimicrobial Properties : Other pyrrolidine derivatives have demonstrated antibacterial and antifungal activities, suggesting that modifications in structure can lead to enhanced bioactivity against pathogens .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pyrrolidine | Five-membered nitrogen-containing ring | Versatile scaffold for medicinal chemistry |
| Piperidine | Six-membered nitrogen-containing ring | Widely used in drug synthesis |
| N-(3-Pyridylmethyl)pyrrolidine | Similar pyridine-pyrrolidine structure | Lacks hydroxyl group, affecting reactivity |
| N-(1-Methylpyrrolidin-2-yl)pyridine | N-methylpyrrolidine with pyridine substituent | Different nitrogen configuration |
The distinct combination of a pyridine and pyrrolidine structure along with a hydroxyl group in this compound provides unique three-dimensional shapes and electronic properties that are advantageous for drug development.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Formaldehyde ring-closure | Pd/C | 72 | 92 | |
| Reductive amination | NaBH₃CN | 65 | 88 |
(Advanced) How can enantioselective synthesis of this compound be optimized for chiral purity?
Answer:
Enantioselective synthesis requires asymmetric catalysis or chiral auxiliaries. For example:
- Chiral ligands : (S)-BINAP with ruthenium catalysts enables enantiomeric excess (ee) >90% via asymmetric hydrogenation .
- Dynamic kinetic resolution : Racemic mixtures can be resolved using lipases or transition-metal catalysts under kinetic control .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances optical purity .
Q. Critical challenges :
- Solvent polarity impacts ee; polar aprotic solvents (e.g., DMF) favor higher selectivity.
- Scalability limitations of enzymatic methods require hybrid approaches for industrial use .
(Basic) What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., pyridine ring protons at δ 7.2–8.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- IR : Hydroxyl (O-H) stretch at ~3200 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ confirm functional groups .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks critical for biological activity .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 (pyrrolidine -OH), δ 8.2 (pyridine C-H) | |
| IR | 3200 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N) |
(Advanced) How can contradictions in biological activity data for pyrrolidin-3-ol derivatives be resolved?
Answer:
Discrepancies often arise from assay variability or structural nuances. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- SAR analysis : Compare substituent effects; e.g., pyridine methylation enhances blood-brain barrier penetration but reduces solubility .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., anti-inflammatory activity correlates with logP <2.5) .
Q. Case Study :
- Neurological vs. anti-inflammatory activity : this compound shows NMDA receptor antagonism in vitro (IC₅₀ = 1.2 µM) but no anti-inflammatory effect, unlike thiophene analogs .
(Basic) What purification methods ensure pharmaceutical-grade purity for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted amines or catalysts .
- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates diastereomers .
- HPLC : Reverse-phase C18 columns achieve >99% purity for pharmacological studies .
Note : Residual metal catalysts (e.g., Pd) must be quantified via ICP-MS to meet FDA guidelines .
(Advanced) How does stereochemistry influence the biological interactions of this compound?
Answer:
The (3S) configuration enhances binding to GABAₐ receptors (Kᵢ = 45 nM vs. 220 nM for (3R)) due to optimal spatial alignment with the receptor’s hydrophobic pocket . Computational tools:
- Docking simulations : AutoDock Vina predicts binding poses using crystal structures (PDB: 6HUP) .
- MD simulations : AMBER force fields assess stability of ligand-receptor complexes over 100 ns trajectories .
(Basic) What biological activities are documented for this compound?
Answer:
- Enzyme modulation : Inhibits monoamine oxidase-B (MAO-B) with IC₅₀ = 8.7 µM .
- Receptor binding : Binds to σ-1 receptors (Kᵢ = 120 nM), suggesting neuroprotective potential .
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .
Q. Assay Systems :
- Radioligand displacement assays for receptor studies.
- Microbroth dilution for antimicrobial testing .
(Advanced) What are the scalability challenges in synthesizing this compound, and how are they addressed?
Answer:
- Batch vs. continuous flow : Traditional batch processes face heat transfer inefficiencies. Continuous flow reactors (CFRs) improve yield (85% vs. 65%) by maintaining precise temperature/pH control .
- Catalyst recycling : Immobilized catalysts on mesoporous silica reduce costs and waste .
- Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures consistent quality during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
